molecular formula BiOV+3 B12511440 Bismuth(3+) vanadium monoxide

Bismuth(3+) vanadium monoxide

Cat. No.: B12511440
M. Wt: 275.921 g/mol
InChI Key: CZDDNJRQGDOQMA-UHFFFAOYSA-N
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Description

Bismuth vanadium oxide, often referred to as bismuth vanadate (BiVO₄), is a ternary oxide with the chemical formula BiO₄V and a molecular weight of 323.92 g/mol . It crystallizes in a monoclinic scheelite structure, where bismuth occupies the cation site, and vanadium forms tetrahedral VO₄³⁻ units . This compound is notable for its visible-light-driven photocatalytic activity, making it a candidate for applications in solar energy conversion and environmental remediation . Additionally, BiVO₄ is recognized as an environmentally friendly pigment (Pigment Yellow 184) due to its non-toxic nature and vibrant color . Recent studies also highlight its role in promoting plant root growth by modulating reactive oxygen species and gene expression in Arabidopsis thaliana .

Properties

Molecular Formula

BiOV+3

Molecular Weight

275.921 g/mol

IUPAC Name

bismuth;oxovanadium

InChI

InChI=1S/Bi.O.V/q+3;;

InChI Key

CZDDNJRQGDOQMA-UHFFFAOYSA-N

Canonical SMILES

O=[V].[Bi+3]

Origin of Product

United States

Preparation Methods

Hydrothermal and Microwave-Assisted Hydrothermal Synthesis

Hydrothermal synthesis is a widely adopted method for producing BiVO₄ due to its ability to control crystallinity and morphology. In a microwave-assisted hydrothermal approach, Bi₂O₃ and V₂O₅ precursors are dissolved in nitric acid (HNO₃) at concentrations ranging from 0.5 M to 1 M. The mixture is subjected to microwave irradiation at 160–180°C for 60–120 minutes, yielding monoclinic BiVO₄ with crystallite sizes of 25–28 nm. The rapid heating in microwave systems enhances nucleation rates, leading to uniform particle distributions and reduced aggregation.

Key variables influencing this method include:

  • Acid concentration : Higher HNO₃ concentrations (1 M) promote faster dissolution of precursors, accelerating BiVO₄ formation.
  • Temperature and time : Prolonged heating at 180°C increases crystallite size and phase purity, as evidenced by XRD patterns matching JCPDS 14-0688.

A comparative study of hydrothermal durations (0–24 hours) revealed that 12-hour reactions produce monoclinic BiVO₄ with optimal photocatalytic activity, while extended periods (>14 hours) induce particle agglomeration.

Solid-State Reaction

The solid-state method involves high-temperature calcination of bismuth and vanadium precursors. For example, Bi₂O₃ and V₂O₇ are mixed in stoichiometric ratios and calcined at 700–850°C for 12 hours. This method yields γ-phase BiVO₄ with platelet morphologies, suitable for solid oxide fuel cells.

Advantages :

  • Scalability for industrial production.
  • High phase purity due to prolonged thermal treatment.

Limitations :

  • Irregular particle sizes and limited surface area (5–10 m²/g).
  • Energy-intensive compared to solution-based methods.

Molten Salt Synthesis

Molten salt synthesis (MSS) utilizes low-melting-point salt mixtures (e.g., NaCl-KCl) as reactive media. Bi₂O₃, V₂O₅, and dopant precursors (e.g., CoO, MnO₂) are ground with the salt mixture and heated at 550–700°C. The molten salt enhances ion diffusion, facilitating the formation of anisotropic BiVO₄ platelets with aspect ratios >5:1 (Figure 1).

Key parameters :

  • Salt composition : Eutectic salts with melting points <680°C ensure homogeneous mixing.
  • Dopant integration : Substitutional doping (e.g., Bi₁.₈Co₀.₂VO₄) improves ionic conductivity by 2–3 orders of magnitude.

Thermal Decomposition

Thermal decomposition of bismuth nitrate (Bi(NO₃)₃·5H₂O) and ammonium metavanadate (NH₄VO₃) at 400–600°C produces monoclinic BiVO₄ nanoparticles. This method avoids solvent use, reducing post-synthesis purification steps. However, uncontrolled decomposition rates often result in mixed-phase products (tetragonal + monoclinic).

Solvothermal and Sonochemical Routes

Solvothermal methods employ organic solvents (e.g., ethylene glycol) to regulate particle growth. For instance, Bi(NO₃)₃·5H₂O and NH₄VO₃ dissolved in ethylene glycol at 180°C for 6 hours form BiVO₄ nanorods with enhanced surface areas (~35 m²/g). Sonochemical synthesis uses ultrasonic waves to generate cavitation, promoting rapid nucleation of sub-50 nm particles.

Comparative Analysis of Synthesis Methods

Method Temperature (°C) Time Morphology Crystallite Size (nm) Surface Area (m²/g) Key Advantages
Hydrothermal 160–180 1–24 hours Polyhedral particles 25–50 15–30 High phase purity, tunable morphology
Solid-State 700–850 12 hours Platelets 100–500 5–10 Scalability, dopant compatibility
Molten Salt 550–700 6–32 hours Anisotropic platelets 200–1000 2–5 High aspect ratio, enhanced conductivity
Thermal Decomposition 400–600 2–4 hours Agglomerates 20–100 10–20 Solvent-free, rapid synthesis
Solvothermal 180 6 hours Nanorods 30–60 25–35 High surface area, uniform growth

Influence of Synthesis Parameters on Photocatalytic Performance

BiVO₄'s efficiency in photocatalytic water splitting correlates with its synthesis conditions:

  • Microwave-hydrothermal BiVO₄ : Achieves oxygen evolution rates of 120 μmol/h under visible light, attributed to high crystallinity and reduced defect densities.
  • Molten salt-derived BiVO₄ : Displays 90% degradation of Rhodamine B in 90 minutes due to enhanced charge carrier mobility.
  • Solvothermal nanorods : Exhibit 40% higher activity than solid-state samples, linked to increased surface active sites.

Chemical Reactions Analysis

Types of Reactions: Bismuth vanadium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its photocatalytic oxidation reactions under visible light irradiation .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in photocatalytic oxidation, the primary products are carbon dioxide and water, resulting from the complete mineralization of organic pollutants .

Scientific Research Applications

Bismuth vanadium oxide (BiVO4), also known as bismuth vanadate, is a chemical compound with various applications, including use as a pigment, in coatings, and as a photocatalyst .

Chemical and Physical Properties
Bismuth vanadium oxide has the following properties:

  • Molecular Formula: BiH2OV
  • Molecular Weight: 277.94
  • Melting Point: 500°C
  • Density: 6.250
  • Solubility: Insoluble in water, soluble in acid solutions
  • Color: Red to yellow
  • Form: Powder
  • Refractive Index: n20/D 2.45

Applications

  • Pigment: Bismuth vanadium oxide is used as a pigment because of its hiding power in paints, coatings, and plastic and rubber products .
  • Photocatalyst: Bismuth vanadate is an n-type semiconductor applicable as a photocatalyst for solar water splitting .
  • Radiative Cooling: Bismuth oxide has been used to develop a scalable colored surface high in solar reflectance and heat emissivity for passive radiative cooling . A non-toxic paint demonstrated a reflectance of 99% and emittance of 97% . Field tests of the coating exhibited significant cooling power, which reflected the potential for further development of colored surfaces practical for large-scale radiative cooling applications .
  • Medical Devices: Bismuth oxide is used in dental materials to increase their opacity to X-rays, specifically in hydraulic silicate cements (HSC) . It has been used in mineral trioxide aggregate (MTA) from 10 to 20% by mass with a mixture of mainly di- and tri-calcium silicate powders . HSC is used for dental treatments such as apicoectomy, apexification, pulp capping, pulpotomy, pulp regeneration, internal repair of iatrogenic perforations, repair of resorption perforations, root canal sealing, and obturation .

Comparison with Similar Compounds

Structural and Compositional Differences

Compound Formula Crystal Structure Key Structural Features
Bismuth Vanadate BiVO₄ Monoclinic scheelite VO₄³⁻ tetrahedra; Bi³+ in distorted coordination
Bismuth Molybdate Bi₂MoO₆ Layered perovskite MoO₆ octahedra; Bi³+ in fluorite-like layers
Vanadium Pentoxide V₂O₅ Orthorhombic V₂O₅ layers with edge-sharing VO₅ pyramids
Bismuth Trioxide Bi₂O₃ Polymorphic (α, δ, etc.) Bi³+ in fluorite or defect-fluorite structures

Key Insights :

  • BiVO₄ and Bi₂MoO₆ both incorporate bismuth but differ in anion frameworks (VO₄³⁻ vs. MoO₆ octahedra), leading to distinct catalytic and electronic properties .
  • V₂O₅ lacks bismuth but shares vanadium’s redox versatility, enabling applications in batteries and catalysis .

Electronic and Photocatalytic Properties

Compound Bandgap (eV) Photocatalytic Activity Notable Applications
BiVO₄ 2.4–2.5 High under visible light Water splitting, pollutant degradation
Bi₂MoO₆ 2.5–2.8 Moderate Selective oxidation of hydrocarbons
V₂O₅ 2.3–2.7 Low Sulfuric acid production, redox batteries
Bi₂O₃ 2.1–2.8 Limited Glass manufacturing, precursor synthesis

Key Insights :

  • BiVO₄’s narrower bandgap compared to Bi₂MoO₆ enhances visible-light absorption, critical for solar-driven applications .

Catalytic Performance and Selectivity

Compound Catalytic Reaction Temperature Range (°C) Conversion Efficiency
BiVO₄ CO₂ reduction to fuels 25–100 (ambient) 70–90%
Bi₂MoO₆ Isobutene to methacrolein 300–400 >80%
V₂O₅ SO₂ to SO₃ (Contact Process) 400–600 >99%
Bi₂O₃ Oxidative dehydrogenation 200–350 50–70%

Key Insights :

  • BiVO₄ operates effectively at lower temperatures due to its photoactivation mechanism, whereas Bi₂MoO₆ and V₂O₅ require higher thermal energy .
  • Bi₂O₃’s moderate activity is attributed to its oxygen mobility, which is enhanced when doped with vanadium or molybdenum .

Toxicity and Environmental Impact

Compound Toxicity Profile Environmental Risk
BiVO₄ Low (non-toxic pigment) Minimal; used in eco-friendly applications
V₂O₅ High (respiratory irritant) Occupational exposure limits required
Bi₂MoO₆ Moderate (handling precautions) Limited data; assumed safer than V₂O₅
Bi₂O₃ Low (safe for industrial use) Biodegradable; low bioaccumulation

Key Insights :

  • BiVO₄’s low toxicity makes it preferable for consumer products and environmental applications, contrasting sharply with V₂O₅’s hazards .

Biological Activity

Bismuth(3+) vanadium monoxide, a compound formed from bismuth and vanadium in the +3 oxidation state, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and associated case studies.

This compound can be represented by the formula BiVO. It is characterized by its unique electronic structure which influences its interaction with biological systems. The compound exhibits a molar mass of approximately 93.13 g/mol and can form various coordination complexes with biomolecules.

PropertyValue
Molar Mass93.13 g/mol
Oxidation States+3 (Bismuth), +2 (Vanadium)
Chemical FormulaBiVO

The biological activity of bismuth and vanadium compounds has been linked to their ability to interact with various biomolecules, such as proteins and nucleic acids. Vanadium compounds, in particular, have been studied for their insulin-mimetic properties and potential antitumor activities.

  • Insulin-Mimetic Activity : Vanadium complexes have shown the ability to mimic insulin by promoting glucose uptake in cells. For instance, sodium vanadate has been documented to enhance insulin sensitivity in diabetic models .
  • Antitumor Effects : Research indicates that vanadium compounds can induce cytotoxic effects on cancer cells. A study demonstrated that V(III)-cysteine complexes exhibited significant cytotoxicity towards hepatoma cells, reducing cell viability by 70% at a concentration of 100 μM .

Case Study 1: Cytotoxicity of Vanadium Complexes

In a study involving hepatoma Morris 5123 cells, solutions containing V(III) complexes were administered, resulting in notable reductions in cell viability. The mechanism was attributed to the induction of oxidative stress and apoptosis in tumor cells .

Case Study 2: Insulin Sensitivity Enhancement

A clinical trial evaluated the effects of vanadium supplementation on insulin sensitivity in type 2 diabetes patients. Results indicated improved glucose metabolism and reduced fasting blood glucose levels, suggesting therapeutic potential for managing diabetes .

Toxicological Considerations

While bismuth and vanadium compounds show promising biological activities, they are not without toxicity concerns. The inhalation of vanadium pentoxide has been associated with respiratory issues, including lung inflammation and fibrosis . Long-term exposure studies in animal models have highlighted the need for careful dose management to mitigate adverse effects.

Table 2: Toxicological Data Summary

Study TypeFindings
Inhalation StudiesLung lesions observed at high concentrations
Long-term ExposureNeurotoxic effects noted in animal models

Q & A

Q. What are the established protocols for synthesizing Bismuth(3+) vanadium monoxide (BiVO₄) with high phase purity?

BiVO₄ synthesis typically employs solid-state reactions or hydrothermal methods. For phase-purity control:

  • Solid-state synthesis : Mix stoichiometric Bi₂O₃ and V₂O₅ at 700–800°C under controlled O₂ flow to avoid vanadium reduction .
  • Hydrothermal synthesis : Use Bi(NO₃)₃·5H₂O and NH₄VO₃ precursors in acidic media (pH 2–4) at 150–200°C for 12–24 hours. Adjusting pH and temperature minimizes secondary phases like Bi₂V₄O₁₁ .
  • Characterization : Confirm phase purity via XRD (JCPDS 14-0688) and Raman spectroscopy (bands at 825 cm⁻¹ for V-O symmetric stretching) .

Q. How can structural defects in BiVO₄ be systematically characterized?

Defect analysis involves:

  • XPS : Identify oxygen vacancies (O 1s peak at ~531 eV) and cation oxidation states (Bi 4f₇/₂ at 159 eV for Bi³⁺; V 2p₃/₂ at 516.5 eV for V⁵⁺) .
  • Photoluminescence (PL) spectroscopy : Emission peaks at 450–550 nm correlate with oxygen vacancy density .
  • DFT modeling : Simulate vacancy formation energies to predict defect stability under varying synthesis conditions .

Q. What thermodynamic properties of BiVO₄ are critical for stability assessment in oxidative environments?

Key data includes:

  • Heat capacity : Shomate equation parameters for BiVO₄ (e.g., Cp° = A + B·T + C·T²) derived from NIST-compatible calorimetry .
  • Phase transitions : Monoclinic-to-tetragonal transitions occur at ~400–500°C, impacting catalytic stability .
  • Oxidative stability : BiVO₄ decomposes above 800°C in air, forming Bi₂O₃ and V₂O₅ .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in BiVO₄’s photocatalytic efficiency across studies?

Contradictions arise from:

  • Surface vs. bulk effects : High surface oxygen vacancies enhance charge separation but may trap carriers if excessive .
  • Cocatalyst integration : Pt or Co₃O₄ loading improves H₂O oxidation kinetics but can block active sites if unevenly dispersed .
  • Light absorption mismatch : Bandgap tuning (e.g., Mo/W doping) shifts absorption edges but may introduce recombination centers .

Q. How do interfacial electronic interactions in BiVO₄ heterostructures influence charge transport?

Recent studies on VSe₂/Bi₂Se₃ heterostructures reveal:

  • Flat band formation : Interface-induced electronic states reduce carrier mobility but enhance light absorption .
  • Band alignment : Type-II heterojunctions (e.g., BiVO₄/WO₃) improve charge separation, validated via UPS and Kelvin probe .
  • Operando spectroscopy : Time-resolved PL tracks carrier lifetimes (<10 ns in pure BiVO₄ vs. >50 ns in heterostructures) .

Q. What computational approaches resolve contradictions in BiVO₄’s catalytic active sites?

Conflicting reports on Bi³⁺ vs. V⁵⁺ active sites are addressed by:

  • DFT + Hubbard U correction : Predicts V-O-Bi bridges as primary active sites for OER (overpotential η = 0.6–0.8 V) .
  • Ab initio molecular dynamics (AIMD) : Simulates pH-dependent surface reconstruction, showing Bi termination at pH < 3 .
  • Machine learning : Trains models on EXAFS data to correlate local coordination with activity trends .

Methodological Challenges

Q. How can researchers mitigate batch-to-batch variability in BiVO₄ synthesis?

Strategies include:

  • Precursor pre-treatment : Anneal Bi(NO₃)₃·5H₂O at 120°C to remove hydration variability .
  • In situ monitoring : Use Raman spectroscopy during hydrothermal synthesis to track phase evolution .
  • Statistical design of experiments (DoE) : Optimize parameters (pH, temperature, precursor ratio) via response surface methodology .

Q. What advanced characterization techniques resolve ambiguities in BiVO₄’s defect chemistry?

  • Electron paramagnetic resonance (EPR) : Detects V⁴⁺ centers (g ≈ 1.96) indicative of oxygen vacancies .
  • Neutron diffraction : Locates oxygen vacancies with higher accuracy than XRD .
  • In situ TEM : Observes defect dynamics under operational conditions (e.g., during photocatalysis) .

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